Cas no 2197714-33-1 (6-(pyridin-3-yl)-2-(1-{thieno2,3-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one)

6-(Pyridin-3-yl)-2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazine core fused with pyridine and thienopyrimidine moieties. Its structural complexity confers potential utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to the presence of the thienopyrimidine group, known for its affinity toward ATP-binding sites. The azetidine linker enhances conformational rigidity, potentially improving target selectivity. This compound may exhibit favorable pharmacokinetic properties, including solubility and metabolic stability, owing to its balanced lipophilicity and hydrogen-bonding capacity. Its modular design allows for further derivatization, making it a versatile intermediate for drug discovery applications.
6-(pyridin-3-yl)-2-(1-{thieno2,3-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one structure
2197714-33-1 structure
商品名:6-(pyridin-3-yl)-2-(1-{thieno2,3-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one
CAS番号:2197714-33-1
MF:C19H16N6OS
メガワット:376.434941291809
CID:6138839
PubChem ID:126929378

6-(pyridin-3-yl)-2-(1-{thieno2,3-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 6-(pyridin-3-yl)-2-(1-{thieno2,3-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one
    • 6-(pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
    • 6-pyridin-3-yl-2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one
    • F6604-9452
    • AKOS032917230
    • 2197714-33-1
    • インチ: 1S/C19H16N6OS/c26-17-4-3-16(14-2-1-6-20-8-14)23-25(17)11-13-9-24(10-13)18-15-5-7-27-19(15)22-12-21-18/h1-8,12-13H,9-11H2
    • InChIKey: UHOJADKFEXXLDE-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC2C1=NC=NC=2N1CC(CN2C(C=CC(C3C=NC=CC=3)=N2)=O)C1

計算された属性

  • せいみつぶんしりょう: 376.11063033g/mol
  • どういたいしつりょう: 376.11063033g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 634
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 103Ų

6-(pyridin-3-yl)-2-(1-{thieno2,3-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6604-9452-10mg
6-(pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
2197714-33-1
10mg
$79.0 2023-09-07
Life Chemicals
F6604-9452-15mg
6-(pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
2197714-33-1
15mg
$89.0 2023-09-07
Life Chemicals
F6604-9452-1mg
6-(pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
2197714-33-1
1mg
$54.0 2023-09-07
Life Chemicals
F6604-9452-20mg
6-(pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
2197714-33-1
20mg
$99.0 2023-09-07
Life Chemicals
F6604-9452-75mg
6-(pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
2197714-33-1
75mg
$208.0 2023-09-07
Life Chemicals
F6604-9452-100mg
6-(pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
2197714-33-1
100mg
$248.0 2023-09-07
Life Chemicals
F6604-9452-10μmol
6-(pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
2197714-33-1
10μmol
$69.0 2023-09-07
Life Chemicals
F6604-9452-2mg
6-(pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
2197714-33-1
2mg
$59.0 2023-09-07
Life Chemicals
F6604-9452-2μmol
6-(pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
2197714-33-1
2μmol
$57.0 2023-09-07
Life Chemicals
F6604-9452-5μmol
6-(pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
2197714-33-1
5μmol
$63.0 2023-09-07

6-(pyridin-3-yl)-2-(1-{thieno2,3-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one 関連文献

6-(pyridin-3-yl)-2-(1-{thieno2,3-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-oneに関する追加情報

Introduction to 6-(pyridin-3-yl)-2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one (CAS No. 2197714-33-1)

6-(pyridin-3-yl)-2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one, identified by its CAS number 2197714-33-1, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by its intricate scaffold, which integrates multiple pharmacophoric elements capable of interacting with biological targets in sophisticated ways. The presence of fused rings, including a pyridine ring, a thienopyrimidine moiety, and an azetidine component, contributes to its unique chemical and biological properties.

The pyridin-3-yl substituent at the sixth position of the dihydropyridazinone core is a common feature in many bioactive molecules, known for its ability to modulate receptor binding and metabolic stability. This aromatic ring system often serves as a key interaction point with biological targets, enhancing binding affinity and selectivity. In the context of drug discovery, the pyridine moiety is frequently employed to optimize pharmacokinetic profiles and improve solubility, making it a valuable structural element in the design of novel therapeutic agents.

The central dihydropyridazinone scaffold is another critical component of this compound. Dihydropyridazines are known for their versatility in medicinal chemistry, often exhibiting bioactivity across multiple therapeutic areas due to their ability to engage with various enzymatic and non-enzymatic targets. The three-membered ring structure of the dihydropyridazine core imparts rigidity to the molecule, which can be advantageous in terms of binding specificity and resistance to metabolic degradation.

Of particular interest is the 1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl side chain, which represents a highly fused heterocyclic system. The thienopyrimidine segment is a well-studied pharmacophore in drug discovery, known for its role in modulating kinase activity and other signaling pathways. Its integration into this compound suggests potential applications in addressing diseases associated with aberrant signaling cascades. The azetidine ring further contributes to the molecule's complexity, offering additional opportunities for conformational flexibility and target interactions.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to explore the interactions of such complex molecules with biological targets with greater precision. The multi-faceted nature of 6-(pyridin-3-yl)-2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one makes it an attractive candidate for virtual screening campaigns aimed at identifying novel therapeutic leads. By leveraging high-throughput virtual screening (HTVS) and molecular docking techniques, researchers can rapidly assess the compound's potential binding affinity to various protein targets.

The synthesis of this compound presents both challenges and opportunities for medicinal chemists. The construction of the highly fused heterocyclic system requires careful planning and execution to ensure regioselectivity and yield optimization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations, are often employed to construct the desired framework efficiently. Additionally, modern spectroscopic techniques like NMR spectroscopy and mass spectrometry play crucial roles in confirming the structural integrity of the synthesized molecule.

In terms of biological activity, preliminary studies suggest that 6-(pyridin-3-yl)-2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one may exhibit inhibitory effects on certain kinases or other enzymes implicated in diseases such as cancer or inflammatory disorders. The precise mechanism of action would depend on its interaction with specific biological targets. Further experimental investigations are warranted to elucidate its pharmacological profile fully.

The compound's potential therapeutic applications are broadened by its ability to engage with multiple targets simultaneously—a phenomenon known as polypharmacology. This approach can lead to synergistic effects that enhance therapeutic outcomes while minimizing side effects associated with single-target drugs. As drug discovery continues to evolve towards more personalized medicine strategies, compounds like this one hold promise for addressing complex diseases that require multifaceted interventions.

From a chemical biology perspective, studying 6-(pyridin-3-yl)-2-(1-{thieno[2,3-d]pyrimidin-4-yll}azetidinane)]methyl]-dihydro-pyrazolinone (CAS No 2997149) has provided valuable insights into how structural modifications influence biological activity. By comparing analogs with varying substituents or ring sizes within the same scaffold family researchers can gain insights into structure-function relationships that guide future drug design efforts

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